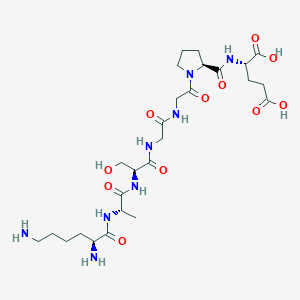
5-(3-Azidopropylamino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Azidopropylamino)-5-oxopentanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound contains an azide group, which is known for its versatility in click chemistry, making it a valuable building block in synthetic chemistry and bioconjugation applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Azidopropylamino)-5-oxopentanoic acid typically involves the reaction of 3-azidopropylamine with a suitable carbonyl compound. One common method is the reaction of 3-azidopropylamine with a carbonylimidazole derivative, followed by hydrolysis to yield the desired product . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Azidopropylamino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions (click chemistry).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazole derivatives in click chemistry reactions.
Scientific Research Applications
5-(3-Azidopropylamino)-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as responsive polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Azidopropylamino)-5-oxopentanoic acid primarily involves its reactivity with other molecules through its azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process widely used in click chemistry. This reactivity allows the compound to be used in various applications, including the modification of biomolecules and the synthesis of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
3-Azidopropylamine: Similar in structure but lacks the carbonyl group.
(3-Aminopropyl)triethoxysilane: Contains an amine group and is used in surface functionalization.
α-(3-Azidopropyl)-β-oxo-benzenepropanoic acid ethyl ester: Similar azide functionality but with different substituents.
Uniqueness
5-(3-Azidopropylamino)-5-oxopentanoic acid is unique due to its combination of an azide group and a carbonyl group, which provides it with versatile reactivity and makes it suitable for a wide range of applications in synthetic chemistry, bioconjugation, and materials science.
Properties
CAS No. |
510758-33-5 |
|---|---|
Molecular Formula |
C8H14N4O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-(3-azidopropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C8H14N4O3/c9-12-11-6-2-5-10-7(13)3-1-4-8(14)15/h1-6H2,(H,10,13)(H,14,15) |
InChI Key |
UPZALMCPRFZBAD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCCCN=[N+]=[N-])CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


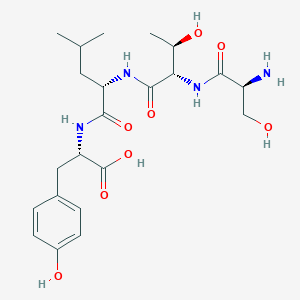
![1-Ethenyl-2-[6-(1-ethenylbenzimidazol-2-yl)sulfanylhexylsulfanyl]benzimidazole](/img/structure/B14246742.png)
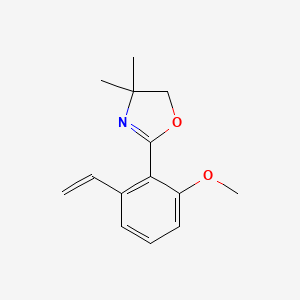

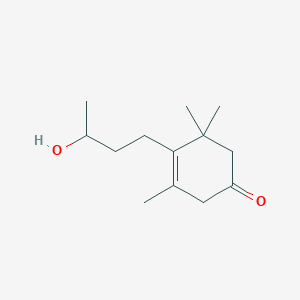
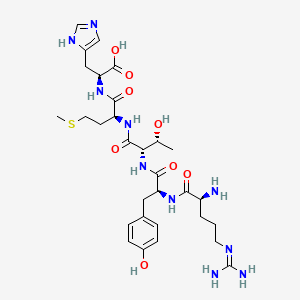
![6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B14246773.png)
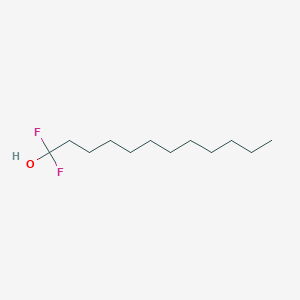
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)

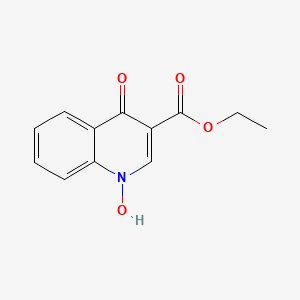
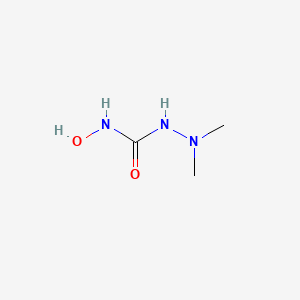
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
